5-phenylspiro[3H-1,3,4-thiadiazole-2,2'-adamantane]
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Overview
Description
5-Phenylspiro[3H-1,3,4-thiadiazole-2,2’-adamantane] is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a spiro linkage between a thiadiazole ring and an adamantane moiety, with a phenyl group attached to the thiadiazole ring. The presence of these distinct structural elements imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylspiro[3H-1,3,4-thiadiazole-2,2’-adamantane] typically involves the reaction of a phenylthiosemicarbazide with an adamantane derivative under specific conditions. One common method includes the use of phosphorus oxychloride as a dehydrating agent, which facilitates the cyclization process to form the thiadiazole ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for 5-phenylspiro[3H-1,3,4-thiadiazole-2,2’-adamantane] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Phenylspiro[3H-1,3,4-thiadiazole-2,2’-adamantane] can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
5-Phenylspiro[3H-1,3,4-thiadiazole-2,2’-adamantane] has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of 5-phenylspiro[3H-1,3,4-thiadiazole-2,2’-adamantane] is primarily related to its ability to interact with biological targets through its thiadiazole and adamantane moieties. The thiadiazole ring can form hydrogen bonds and coordinate with metal ions, while the adamantane moiety provides a rigid and hydrophobic framework that can enhance binding affinity and specificity. These interactions can disrupt cellular processes in microorganisms, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: Photochromic compounds that can switch between two isomers under UV or visible light.
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents, such as 5-substituted-1,3,4-thiadiazol-2-amines.
Uniqueness
5-Phenylspiro[3H-1,3,4-thiadiazole-2,2’-adamantane] is unique due to its spiro linkage, which imparts distinct structural and chemical properties. The combination of the thiadiazole ring and adamantane moiety provides a balance of rigidity and flexibility, making it a versatile compound for various applications. Its phenyl group also allows for further functionalization, enhancing its potential for diverse chemical reactions and applications.
Properties
IUPAC Name |
5-phenylspiro[3H-1,3,4-thiadiazole-2,2'-adamantane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-2-4-13(5-3-1)16-18-19-17(20-16)14-7-11-6-12(9-14)10-15(17)8-11/h1-5,11-12,14-15,19H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBSLBGGPRTQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34NN=C(S4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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